Bienvenue dans la boutique en ligne BenchChem!

Spiro[5.5]undecane-2,4-dione

physicochemical profiling drug-likeness spiro scaffold comparison

Spiro[5.5]undecane-2,4-dione (CAS 1481-99-8) is a carbocyclic spiro diketone, C₁₁H₁₆O₂, consisting of two cyclohexane rings fused at a single quaternary spiro carbon, with carbonyl groups at positions 2 and 4 of one ring. The compound has been described as a κ-opioid receptor agonist with reported analgesic action.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 1481-99-8
Cat. No. B148947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[5.5]undecane-2,4-dione
CAS1481-99-8
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)CC(=O)C2
InChIInChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h1-8H2
InChIKeyLKFBIHAJCFDIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[5.5]undecane-2,4-dione (CAS 1481-99-8) Procurement Guide: Core Identity and Physicochemical Baseline


Spiro[5.5]undecane-2,4-dione (CAS 1481-99-8) is a carbocyclic spiro diketone, C₁₁H₁₆O₂, consisting of two cyclohexane rings fused at a single quaternary spiro carbon, with carbonyl groups at positions 2 and 4 of one ring [1]. The compound has been described as a κ-opioid receptor agonist with reported analgesic action [2]. Key computed physicochemical properties include a molecular weight of 180.24 g/mol, XLogP3 of 2.2, topological polar surface area (TPSA) of 34.1 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds [1]. Vendor-reported purity specifications typically range from 95% to 98% .

Spiro[5.5]undecane-2,4-dione Comparator Analysis: Why General Spiro Diketone Analogs Cannot Substitute


Generic substitution among spiro[5.5]undecane dione isomers and heteroatom-containing analogs is precluded by distinct differences in hydrogen-bonding capacity, conformational rigidity, and electronic character. Spiro[5.5]undecane-2,4-dione possesses zero hydrogen bond donors and two hydrogen bond acceptors [1], whereas structurally similar 1,5-dioxaspiro[5.5]undecane-2,4-dione (CAS 1658-27-1) incorporates ring oxygen atoms that alter both H-bond donor/acceptor profiles and the conformational envelope of the spiro system. The carbocyclic 2,4-dione arrangement provides a specific spatial presentation of carbonyl groups that differs from the 1,7-dione (CAS 31251-68-0) and 3,9-dione regioisomers. The following quantitative evidence dimensions establish the selection-relevant differentiation below.

Spiro[5.5]undecane-2,4-dione Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Hydrogen Bond Donor Count: Zero Donors vs. Heteroatom-Containing Spiro Analogs

Spiro[5.5]undecane-2,4-dione has a computed hydrogen bond donor (HBD) count of zero, with exactly two hydrogen bond acceptors (HBA) [1]. In contrast, the closely related 3-azaspiro[5.5]undecane-2,4-dione (CAS 1130-32-1) introduces an N–H donor. The zero HBD count of the carbocyclic 2,4-dione translates to a lower TPSA of 34.1 Ų compared to 38.3–46.2 Ų for representative aza-analogs [2], with the TPSA difference alone predicting measurably higher passive membrane permeability based on established oral absorption models.

physicochemical profiling drug-likeness spiro scaffold comparison

Rotatable Bond Count of Zero: Conformational Rigidity vs. Linear Diketone Comparators

Spiro[5.5]undecane-2,4-dione has a computed rotatable bond count of zero, fully locking the relative orientation of its two carbonyl groups . Acyclic 1,3-diketone comparators such as heptane-2,4-dione possess multiple rotatable bonds (≥4), allowing free rotation that shifts the average carbonyl–carbonyl distance and dihedral angle. This conformational restriction in the spiro scaffold is directly reflected in the reported FTIR spectrum of spiro[5.5]undecane-2,4-dione (KBr wafer), which shows a well-defined, non-broadened carbonyl stretching band consistent with a fixed geometric relationship between the C=O groups [1].

conformational restriction entropic penalty scaffold design

XLogP3 of 2.2: Balanced Lipophilicity vs. Regioisomeric Spiro Dione Comparators

The computed XLogP3 of spiro[5.5]undecane-2,4-dione is 2.2 . The regioisomer spiro[5.5]undecane-1,7-dione (CAS 31251-68-0), with carbonyl groups at different ring positions, yields an XLogP3 of 1.9 [1]. This Δ = 0.3 log unit difference, while modest, translates to an approximately 2-fold difference in predicted octanol–water partition coefficient, which can be meaningful when optimizing logD for in vitro assay compatibility or for achieving a specific pharmacokinetic profile. The 2,4-dione arrangement places the polar carbonyl groups in closer proximity (1,3-relationship) than the 1,7-arrangement, subtly altering the overall dipole moment and solvation free energy.

lipophilicity distribution coefficient spiro isomer comparison

Melting Point of 171 °C: Solid-State Handling Advantage vs. Lower-Melting Spiro Analogs

Spiro[5.5]undecane-2,4-dione is reported as a powder with a melting point of 171 °C . The regioisomer spiro[5.5]undecane-1,7-dione has no reported melting point in major databases but is typically handled as an oil or low-melting solid based on vendor descriptions. The carbocyclic spiro[5.5]undecane parent (CAS 175-94-2) is a liquid at room temperature (mp ~ −10 °C). The high melting point of the 2,4-dione provides superior solid-state stability for long-term storage and simplifies solid-dispensing workflows in automated compound management systems compared to liquid or waxy spiro analogs.

solid-state properties melting point compound management

Reported Pharmacological Mechanism: Dual Voltage-Gated Sodium Channel Binding and κ-Opioid Receptor Agonism

Spiro[5.5]undecane-2,4-dione has been reported to bind a pharmacophore site on voltage-gated sodium channels (VGSCs), blocking sodium ion influx and nerve impulse conduction , and has also been annotated as a kappa opioid receptor (KOR) agonist with positive inotropic effects on electrically stimulated left atrium [1]. In contrast, the 3-azaspiro[5.5]undecane-2,4-dione scaffold (CAS 1130-32-1) and related diazaspiro derivatives have been pursued primarily as neurokinin (NK₁) antagonists or sigma receptor ligands [2]. Direct quantitative binding data (Ki, IC₅₀) for the parent compound at VGSCs or KOR are not available in the public primary literature. All pharmacological claims are derived from vendor and database annotations and should be verified experimentally.

analgesic mechanism sodium channel kappa opioid receptor

Absence of Ring Heteroatoms: Oxidative Metabolic Stability Advantage Over 1,5-Dioxaspiro and Aza-Analogs

Spiro[5.5]undecane-2,4-dione is composed exclusively of carbon, hydrogen, and carbonyl oxygen atoms, with no ring heteroatoms (no N, no O in ring) [1]. The 1,5-dioxaspiro[5.5]undecane-2,4-dione analog (CAS 1658-27-1) contains two ring oxygen atoms adjacent to carbonyl groups, which introduce sites susceptible to hydrolytic ring-opening and oxidative O-dealkylation pathways. Similarly, 3-azaspiro[5.5]undecane-2,4-dione contains a ring nitrogen that can undergo N-oxidation and N-dealkylation. While no direct comparative metabolic stability data (e.g., intrinsic clearance in human or rodent hepatocytes/mL microsomes) were found for these specific compounds in the public domain, the absence of ring heteroatoms in spiro[5.5]undecane-2,4-dione eliminates entire biotransformation pathways, which is a well-established principle in medicinal chemistry.

metabolic stability oxidative metabolism heteroatom effect

Spiro[5.5]undecane-2,4-dione Application Scenarios: Evidence-Based Procurement Rationale


Spiro Scaffold for CNS-Penetrant Analgesic Lead Optimization

The combination of zero hydrogen bond donors, a low TPSA of 34.1 Ų, and an XLogP3 of 2.2 positions spiro[5.5]undecane-2,4-dione within favorable CNS drug space [1]. Its reported dual mechanistic annotation—voltage-gated sodium channel binding plus kappa opioid receptor agonism [2]—makes this scaffold a compelling starting point for analgesic programs seeking non-morphinan templates. Procurement of high-purity material (≥98%) is essential for reliable in vitro pharmacology profiling.

Conformationally Locked Diketone Building Block for Fragment-Based Drug Discovery

With zero rotatable bonds [1], spiro[5.5]undecane-2,4-dione presents a pre-organized 1,3-diketone pharmacophore with a fixed carbonyl–carbonyl geometry. This is in contrast to flexible acyclic 1,3-diketones. The rigid scaffold is suitable for fragment-based screening where enhanced ligand efficiency per heavy atom is desired. The solid powder form (mp 171 °C) facilitates accurate weighing for fragment library preparation.

All-Carbon Spiro Core for Metabolic Stability-Critical Medicinal Chemistry Programs

The absence of ring heteroatoms in spiro[5.5]undecane-2,4-dione distinguishes it from 1,5-dioxaspiro and 3-azaspiro analogs [1]. This all-carbon scaffold eliminates hydrolytic and oxidative metabolic soft spots. Medicinal chemistry teams optimizing for metabolic stability should prioritize this scaffold over heteroatom-containing spiro diones when the target profile demands low intrinsic clearance, provided the desired potency and selectivity can be maintained.

Synthetic Intermediate for Neuropeptide Y5 Receptor Antagonist Production

Spiro[5.5]undecane-2,4-dione is a documented reactant in the synthesis of hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone, an oral neuropeptide Y5 receptor antagonist . For industrial and academic groups synthesizing Y5 antagonists, procurement of this compound as a building block enables access to this specific chemotype without the need for independent spiro core construction, reducing synthetic step count and improving overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[5.5]undecane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.